

# Revolutionizing Cancer Treatment: A Comparative Analysis of IM156 in Combination with Standard Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Antitumor agent-156 |           |
| Cat. No.:            | B15569871           | Get Quote |

#### For Immediate Release

HOUSTON, TX – In a significant stride forward for oncology research, the novel investigational drug IM156 (also known as Lixumistat), a potent inhibitor of mitochondrial oxidative phosphorylation (OXPHOS), is showing considerable promise in enhancing the efficacy of standard chemotherapy regimens. This guide provides an in-depth comparison of IM156 in combination with standard chemotherapy, supported by the latest clinical trial data and an overview of its mechanism of action. This report is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of targeting cancer metabolism.

IM156 is a next-generation biguanide that targets protein complex 1 (PC1) in the mitochondrial electron transport chain, a critical hub for cellular energy production.[1][2][3] By inhibiting OXPHOS, IM156 effectively creates an energy crisis in cancer cells that are highly dependent on this metabolic pathway, particularly those that have developed resistance to conventional therapies.[4][5] This unique mechanism of action provides a strong rationale for combining IM156 with standard cytotoxic chemotherapies to achieve synergistic anti-tumor effects.

# Clinical Efficacy: The COMBAT-PC Trial

The most compelling evidence for the synergistic potential of IM156 comes from the ongoing Phase 1b COMBAT-PC trial (NCT05497778), which is evaluating IM156 in combination with the



standard-of-care chemotherapy agents, gemcitabine and nab-paclitaxel, for the frontline treatment of advanced pancreatic cancer.[6][7][8]

Preliminary results from this trial, presented at the 2025 American Society of Clinical Oncology (ASCO) Gastrointestinal Cancers Symposium, have been highly encouraging.[2][5] In a cohort of eight response-evaluable patients with advanced pancreatic ductal adenocarcinoma (PDAC) treated at the recommended Phase 2 dose (RP2D) of 400 mg once daily, the combination therapy demonstrated a remarkable level of clinical activity.[9][10]

| Clinical Endpoint                      | IM156 + Gemcitabine/Nab-Paclitaxel                    |  |
|----------------------------------------|-------------------------------------------------------|--|
| Objective Response Rate (ORR)          | 62.5% (5 Partial Responses)[9][10]                    |  |
| Disease Control Rate (DCR)             | 100% (5 Partial Responses + 3 Stable Disease) [9][10] |  |
| Median Progression-Free Survival (PFS) | 9.7 months[9][10]                                     |  |
| Median Overall Survival (OS)           | 18 months[9][10]                                      |  |

These early data suggest that the addition of IM156 to a standard chemotherapy backbone can lead to a substantial improvement in patient outcomes for a notoriously difficult-to-treat malignancy. The 100% disease control rate in this patient group is particularly noteworthy.

## **Mechanism of Synergy: A Two-Pronged Attack**

The synergistic effect of IM156 with chemotherapy is believed to stem from a multi-faceted attack on the cancer cell's survival mechanisms. Standard chemotherapies like gemcitabine and nab-paclitaxel primarily induce DNA damage and mitotic catastrophe, leading to apoptosis. However, many cancer cells can adapt their metabolism to resist these effects.

By inhibiting OXPHOS, IM156 is hypothesized to:

- Deplete Cellular Energy: By cutting off the primary source of ATP, IM156 weakens the cancer cells, making them more susceptible to the damage inflicted by chemotherapy.
- Overcome Chemoresistance: Cancer cells that are resistant to chemotherapy often exhibit a metabolic shift towards increased OXPHOS.[5] IM156 directly targets this survival strategy.



 Induce Synthetic Lethality: The combination of chemotherapy-induced cellular stress and IM156-induced metabolic collapse may create a state of synthetic lethality, where the two agents together are far more effective than either one alone.

Below is a diagram illustrating the proposed synergistic mechanism of IM156 with standard chemotherapy.



Click to download full resolution via product page

Caption: Proposed synergistic mechanism of IM156 and chemotherapy.



## **Experimental Protocols**

While detailed preclinical data on the synergistic interactions of IM156 with gemcitabine and nab-paclitaxel are not yet publicly available in peer-reviewed literature, the design of the COMBAT-PC clinical trial provides insight into the clinical methodology.

COMBAT-PC Phase 1b Trial Protocol (Simplified)

- Patient Population: Treatment-naïve patients with metastatic pancreatic ductal adenocarcinoma.[11]
- Treatment Regimen:
  - IM156: Oral administration, once daily.[8] The recommended Phase 2 dose has been established at 400 mg.[9][10]
  - Gemcitabine: 1000 mg/m² administered intravenously.[11]
  - Nab-paclitaxel: 125 mg/m² administered intravenously.[11]
- Primary Objective: To evaluate the safety and tolerability of the combination therapy.[8]
- Secondary Objectives: To assess the preliminary efficacy of the combination, including Objective Response Rate (ORR), Disease Control Rate (DCR), Progression-Free Survival (PFS), and Overall Survival (OS).[6]

The workflow for a typical preclinical evaluation of synergistic effects, which would have provided the basis for the clinical trial, is outlined below.





Click to download full resolution via product page

Caption: A typical preclinical workflow for evaluating drug synergy.

# Alternative Approaches and Comparative Landscape

The concept of targeting cancer metabolism is a burgeoning field in oncology. Several other investigational agents are being explored to inhibit various metabolic pathways in cancer cells.



| Therapeutic Target   | Example Compound(s)    | Mechanism of Action                                                                     |
|----------------------|------------------------|-----------------------------------------------------------------------------------------|
| Glycolysis           | 2-Deoxyglucose (2-DG)  | Inhibits hexokinase, a key glycolytic enzyme.                                           |
| Glutaminolysis       | CB-839 (Telaglenastat) | Inhibits glutaminase, an enzyme essential for glutamine metabolism.                     |
| Fatty Acid Oxidation | Etomoxir               | Inhibits carnitine palmitoyltransferase-1 (CPT1), a key enzyme in fatty acid oxidation. |

Compared to these other metabolic inhibitors, IM156's focus on OXPHOS offers a distinct advantage, particularly in the context of chemotherapy resistance. As many tumors upregulate OXPHOS to survive the stress induced by chemotherapy, IM156 is uniquely positioned to exploit this vulnerability.

#### **Future Directions**

The promising early results of the COMBAT-PC trial warrant further investigation in larger, randomized clinical trials to confirm the efficacy and safety of IM156 in combination with standard chemotherapy. Future research should also focus on identifying predictive biomarkers to select patients who are most likely to benefit from this therapeutic approach. The exploration of IM156 in combination with other chemotherapy regimens and in other tumor types with a high reliance on OXPHOS is also a promising avenue for future studies.

In conclusion, the strategy of combining the OXPHOS inhibitor IM156 with standard chemotherapy represents a highly promising approach to cancer therapy. The initial clinical data in pancreatic cancer are compelling and suggest that this combination has the potential to significantly improve patient outcomes. As our understanding of cancer metabolism deepens, targeted therapies like IM156 are poised to become a cornerstone of modern oncology.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. onclive.com [onclive.com]
- 2. Lixumistat With Gemcitabine, Nab-Paclitaxel for Advanced Pancreatic Cancer | GI Oncology Now [gioncologynow.com]
- 3. First-in-human study of IM156, a novel potent biguanide oxidative phosphorylation (OXPHOS) inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ImmunoMet Therapeutics Announces Acceptance of Abstract for 2020 ASCO Virtual Scientific Program – Immunomet [immunomet.com]
- 5. rarecancernews.com [rarecancernews.com]
- 6. Immunomet Therapeutics Inc. announces publication of "First-in-human study of IM156, a novel biguanide oxidative phosphorylation (OXPHOS) inhibitor, in patients with advanced solid tumors". Immunomet [immunomet.com]
- 7. Pipeline Immunomet [immunomet.com]
- 8. researchgate.net [researchgate.net]
- 9. ImmunoMet Therapeutics Presents Updated Clinical Data from Phase1b Study of Lixumistat in Pancreatic Cancer at ASCO-GI Meeting Immunomet [immunomet.com]
- 10. Combination chemotherapy with carboplatin and paclitaxel for advanced thymic cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lixumistat (IM156) in Oncology Immunomet [immunomet.com]
- To cite this document: BenchChem. [Revolutionizing Cancer Treatment: A Comparative Analysis of IM156 in Combination with Standard Chemotherapy]. BenchChem, [2025].
   [Online PDF]. Available at: [https://www.benchchem.com/product/b15569871#evaluating-the-synergistic-effects-of-im156-with-standard-chemotherapy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com